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Compound of Interest

Compound Name: Gastrofensin AN 5 free base

Cat. No.: B1329895 Get Quote

Notice to the Reader: Despite a comprehensive search of available scientific literature and

databases, detailed technical information regarding Gastrofensin AN 5 free base (CAS

89845-16-9) is exceptionally scarce. While the compound is identified as a 4-phenyl-

tetrahydroisoquinoline derivative with antiulcer properties, specific data on its mechanism of

action, signaling pathways, quantitative experimental results, and detailed protocols are not

publicly available. The following guide is constructed based on the limited information available

and general knowledge of related chemical structures and therapeutic areas.

Introduction
Gastrofensin AN 5 free base is a chemical entity classified as a 4-phenyl-

tetrahydroisoquinoline derivative. Its designated CAS number is 89845-16-9. The primary

therapeutic indication for this compound is as an antiulcer agent. Due to the limited public data,

this document will provide a foundational overview and discuss the general context of antiulcer

agents with similar structural motifs.

Chemical and Physical Properties
A summary of the basic chemical properties for Gastrofensin AN 5 free base is presented in

Table 1.
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Property Value

CAS Number 89845-16-9

Molecular Formula C₁₉H₂₁ClN₂O

Molecular Weight 344.84 g/mol

Chemical Class 4-phenyl-tetrahydroisoquinoline derivative

Putative Mechanism of Action and Signaling
Pathways
The precise mechanism of action for Gastrofensin AN 5 free base is not documented in the

available literature. However, based on its classification as an antiulcer agent and the known

mechanisms of other compounds, several potential pathways could be involved. Anti-ulcer

agents typically function by:

Reducing Gastric Acid Secretion: This is a common mechanism for many anti-ulcer drugs. It

can be achieved by antagonizing histamine H2 receptors on parietal cells or by inhibiting the

H+/K+ ATPase (proton pump).

Cytoprotection: Some agents enhance the mucosal defense mechanisms of the stomach, for

example, by increasing mucus and bicarbonate secretion or by improving mucosal blood

flow.

Anti-inflammatory Activity: Given that inflammation can contribute to ulcer formation, some

compounds may exert their effects through anti-inflammatory pathways.

The 4-phenyl-tetrahydroisoquinoline scaffold is present in various biologically active molecules,

and their mechanisms can be diverse. Without specific experimental data for Gastrofensin AN

5, any depiction of a signaling pathway would be purely speculative.

For illustrative purposes, a generalized diagram of common anti-ulcer drug targets is provided

below. It is important to note that there is no direct evidence to suggest Gastrofensin AN 5 acts

through any of these specific pathways.
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Caption: Generalized signaling pathways in a gastric parietal cell targeted by common anti-

ulcer drugs.

Quantitative Data and Experimental Protocols
A thorough search for quantitative data such as IC₅₀ values, binding affinities, pharmacokinetic

parameters, or efficacy data from preclinical or clinical studies for Gastrofensin AN 5 free
base did not yield any results. Similarly, no published experimental protocols detailing the

synthesis, purification, or biological evaluation of this specific compound could be located.

Conclusion
Gastrofensin AN 5 free base (CAS 89845-16-9) is an antiulcer agent belonging to the 4-

phenyl-tetrahydroisoquinoline class of compounds. Beyond this basic classification and its

chemical formula, there is a notable absence of in-depth technical information in the public

domain. The mechanism of action, associated signaling pathways, quantitative biological data,

and detailed experimental methodologies remain uncharacterized in publicly accessible
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scientific literature. Therefore, a comprehensive technical guide that meets the standards of

drug development professionals and researchers cannot be fully realized at this time. Further

research and publication of data would be necessary to elaborate on the pharmacological

profile of this compound.

To cite this document: BenchChem. [In-depth Technical Guide: Gastrofensin AN 5 Free Base
(CAS 89845-16-9)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329895#gastrofensin-an-5-free-base-cas-number-
89845-16-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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